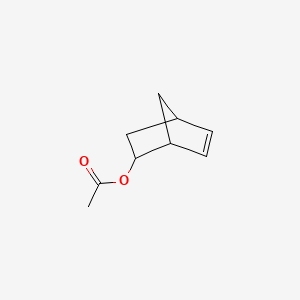

5-Norbornen-2-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(10)11-9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWRVXAXXGJZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26936-09-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26936-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40967002 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6143-29-9, 5257-37-4 | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-ol, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetoxy-5-norbornene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6143-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-en-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norborn-5-en-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Norbornene-2-yl acetate

<c> <s>

This guide provides a comprehensive overview of the synthesis and characterization of 5-Norbornene-2-yl acetate, a valuable bicyclic ester used in polymer chemistry and as a starting material for various organic syntheses.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction and Significance

5-Norbornene-2-yl acetate, with the chemical formula C₉H₁₂O₂, is a bridged bicyclic compound that exists as a mixture of endo and exo isomers.[3][4] Its strained ring system makes it a reactive monomer in Ring-Opening Metathesis Polymerization (ROMP), leading to the formation of polymers with unique properties.[1][5] Furthermore, the acetate functional group provides a handle for further chemical modifications, making it a versatile building block in the synthesis of complex organic molecules and functionalized polymers.[6]

Key Applications:

-

Polymer Science: Utilized as a monomer in ROMP to produce functionalized polynorbornenes.[1][5] These polymers find applications in materials with high thermal stability and transparency.[7]

-

Organic Synthesis: Serves as a precursor for the synthesis of various bicyclic compounds, including pharmaceuticals and biologically active molecules.[7]

-

Copolymerization: Undergoes copolymerization with ethylene, catalyzed by nickel systems, to create high molecular weight functionalized polyethylene.[1]

Synthesis of 5-Norbornene-2-yl acetate

The synthesis of 5-Norbornene-2-yl acetate is typically achieved through a two-step process:

-

Diels-Alder Reaction: Cyclopentadiene reacts with vinyl acetate to form the norbornene backbone.

-

Esterification (Alternative Route): An alternative route involves the esterification of 5-norbornene-2-ol.

Primary Synthesis Route: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[8] In this synthesis, cyclopentadiene acts as the diene and vinyl acetate serves as the dienophile.

The reaction is a [4+2] cycloaddition, where the π-electrons of the diene and dienophile rearrange in a concerted fashion to form a new six-membered ring.[8]

A key aspect of this reaction is its stereoselectivity. The reaction typically yields a mixture of endo and exo isomers. The endo product is generally the kinetically favored product, formed faster at lower temperatures due to favorable secondary orbital interactions between the developing π-system of the diene and the substituent on the dienophile.[8][9] However, the exo isomer is often the thermodynamically more stable product.[10]

Sources

- 1. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]

- 2. This compound | 6143-29-9 [chemicalbook.com]

- 3. This compound | 6143-29-9 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Norbornen-2-yl acetate

Introduction

5-Norbornen-2-yl acetate is a bicyclic ester of significant interest in organic synthesis and polymer chemistry. Its strained norbornene framework and the presence of a versatile acetate functional group make it a valuable building block for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on the distinct characteristics of its endo and exo stereoisomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a detailed understanding of this compound's behavior and potential applications.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C₉H₁₂O₂, possesses a molecular weight of 152.19 g/mol .[1] The core of the molecule is the bicyclo[2.2.1]hept-5-ene (norbornene) ring system. The acetate group is attached to the C2 position, giving rise to two possible stereoisomers: endo and exo. This stereoisomerism is a critical aspect of the molecule's chemistry, profoundly influencing its physical properties and reactivity.

In the endo isomer , the acetate group is oriented on the same side of the six-membered ring as the longer etheno bridge (C5-C6). Conversely, in the exo isomer , the acetate group is on the opposite side. The endo isomer is generally the kinetically favored product in the Diels-Alder synthesis, while the exo isomer is the thermodynamically more stable of the two.

Physical Properties

This compound is typically encountered as a clear, colorless to faintly yellow liquid.[2] A summary of its key physical properties is presented in the table below. It is important to note that commercially available this compound is often sold as a mixture of the endo and exo isomers.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Clear, colorless to faintly yellow liquid | [2] |

| Boiling Point | 73-76 °C at 14 mmHg | [2] |

| Density | 1.044 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.47 | |

| Flash Point | 62 °C (143.6 °F) - closed cup |

The separation of the endo and exo isomers can be achieved by column chromatography, a technique that exploits the polarity differences between the two.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the endo and exo isomers. The chemical shifts of the protons on the norbornene skeleton are highly sensitive to the stereochemistry of the acetate group.

-

¹H NMR: Key distinguishing features are expected in the chemical shifts of the protons on the C2 and the bridgehead carbons (C1 and C4). In the endo isomer, the proton at C2 is in closer proximity to the π-system of the double bond, which can lead to a different chemical shift compared to the exo isomer.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C2, C3, and the bridgehead carbons, are also expected to differ between the two isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the carbon-carbon double bond of the norbornene ring.

-

C=O stretch (ester): A strong absorption band is expected in the region of 1730-1750 cm⁻¹.

-

C=C stretch (alkene): A weaker absorption band is expected around 1630-1680 cm⁻¹.

-

C-O stretch (ester): Absorption bands are expected in the region of 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z = 152. The fragmentation pattern would likely involve the loss of the acetate group or rearrangements of the norbornene core.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the chemistry of the ester functional group and the strained double bond of the norbornene ring system.

Synthesis via Diels-Alder Reaction

The primary route for the synthesis of the 5-norbornene skeleton is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, this involves the reaction of cyclopentadiene with vinyl acetate.

Sources

endo and exo isomers of 5-Norbornen-2-yl acetate

An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornen-2-yl Acetate

Abstract

The bicyclo[2.2.1]heptene (norbornene) framework is a cornerstone of modern organic chemistry, offering a rigid, stereochemically defined scaffold for applications ranging from polymer science to medicinal chemistry. Substituents on this framework can exist as two distinct diastereomers: endo and exo. This technical guide provides a comprehensive exploration of the synthesis, characterization, and reactivity of the . We delve into the mechanistic underpinnings of the stereoselective Diels-Alder synthesis, provide detailed protocols for synthesis and characterization, and elucidate the profound impact of stereochemistry on the chemical behavior of these isomers. This document serves as a practical resource for researchers aiming to leverage the unique properties of these foundational molecules.

The Significance of Endo vs. Exo Stereochemistry in the Norbornene System

The rigid, bridged structure of the norbornene skeleton gives rise to two distinct spatial domains for substituents. For a substituent at the C2 position, these are designated as endo and exo.

-

Endo Isomer: The substituent is oriented syn (on the same side) to the longer bridge (C7), pointing towards the C5-C6 double bond.

-

Exo Isomer: The substituent is oriented anti (on the opposite side) to the longer bridge, pointing away from the double bond.

This seemingly subtle difference in spatial arrangement has profound consequences for the molecule's stability, spectroscopic properties, and chemical reactivity.[1] The steric environment and potential for intramolecular electronic interactions are markedly different for each isomer, making a thorough understanding of their individual characteristics essential for predictable and controlled chemical transformations.

Caption: Stereochemical depiction of endo and exo isomers.

Synthesis: The Diels-Alder Cycloaddition

The primary route to the this compound scaffold is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and vinyl acetate (the dienophile).[2][3] This reaction is a powerful tool for forming six-membered rings with high stereocontrol.[3]

Mechanistic Insight: Kinetic vs. Thermodynamic Control

A hallmark of the Diels-Alder reaction with cyclic dienes is its stereoselectivity. The reaction typically yields a mixture of the endo and exo products, with the ratio being highly dependent on the reaction conditions.

-

Kinetic Product (Endo) : At lower temperatures, the endo isomer is the major product.[4] This preference is attributed to "secondary orbital interactions" where the electron-withdrawing carbonyl group of the dienophile favorably interacts with the developing π-system of the diene in the transition state. This stabilizes the endo transition state, lowering its activation energy and leading to a faster rate of formation.[4][5]

-

Thermodynamic Product (Exo) : The exo isomer is sterically less hindered and therefore thermodynamically more stable.[6][7][8] At higher temperatures, the Diels-Alder reaction becomes reversible. The kinetically formed endo adduct can undergo a retro-Diels-Alder reaction, reforming the diene and dienophile, which can then recombine to form the more stable exo product.[7][9] Given enough time and thermal energy, the reaction mixture will equilibrate to a ratio favoring the exo isomer.[6][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. www2.latech.edu [www2.latech.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sciforum.net [sciforum.net]

An In-depth Technical Guide to the Stereoselective Synthesis of 5-Norbornen-2-yl Acetate

Abstract

5-Norbornen-2-yl acetate is a pivotal building block in materials science and fine chemical synthesis, notably as a functional monomer in Ring-Opening Metathesis Polymerization (ROMP).[1][2][3] The utility of this bicyclic ester is intrinsically linked to its stereochemistry, existing as endo and exo diastereomers, each of which is chiral. Achieving stereocontrol—both diastereoselectivity and enantioselectivity—is paramount for tailoring the properties of derivative materials and for its application as a chiral intermediate. This guide provides a comprehensive overview of the core synthetic strategies, elucidates the mechanistic principles governing stereochemical outcomes, and presents validated protocols for the synthesis of specific stereoisomers of this compound. We will explore the foundational Diels-Alder reaction, governed by the principles of kinetic and thermodynamic control, and delve into enzymatic kinetic resolution for accessing enantiopure forms.

The Foundational Challenge: Diastereoselectivity in the Diels-Alder Cycloaddition

The synthesis of the 5-norbornenyl scaffold is classically achieved through the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and a suitable dienophile—in this case, vinyl acetate. The primary challenge in this initial step is controlling the diastereoselectivity to favor either the endo or the exo product.

Mechanistic Underpinnings: Kinetic vs. Thermodynamic Control

The stereochemical outcome of the Diels-Alder reaction is a textbook example of kinetic versus thermodynamic control.[4][5]

-

The Kinetic Product (endo): At lower reaction temperatures, the reaction is under kinetic control, and the major product is the endo isomer. This preference is dictated by the "Alder Endo Rule," which posits that the transition state leading to the endo product is stabilized by secondary orbital interactions.[5][6][7] Specifically, there is a favorable overlap between the p-orbitals of the developing double bond in the cyclohexene ring and the p-orbitals of the acetate substituent on the dienophile.[7][8] This secondary overlap lowers the activation energy of the endo transition state, causing it to form faster.

-

The Thermodynamic Product (exo): The exo isomer is sterically less hindered and therefore thermodynamically more stable than the endo isomer.[5] At elevated temperatures, the Diels-Alder reaction becomes reversible.[4] This allows the initially formed kinetic endo product to revert to the starting materials (a retro-Diels-Alder reaction), which can then re-react to form the more stable exo product.[4][9] Over time at high temperatures, the reaction mixture equilibrates to a state enriched in the thermodynamic exo product.

Caption: Kinetic vs. Thermodynamic pathways in the Diels-Alder reaction.

Experimental Protocol: Synthesis of endo-Rich this compound

This protocol is designed to favor the kinetic product. A critical first step is the "cracking" of dicyclopentadiene to generate the reactive cyclopentadiene monomer, which must be used promptly as it readily dimerizes at room temperature.[4][6]

Protocol Steps:

-

Preparation of Cyclopentadiene Monomer:

-

Set up a fractional distillation apparatus.

-

Charge the distillation flask with dicyclopentadiene (100 mL).

-

Heat the flask to ~180-200 °C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction.

-

Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiver flask cooled in an ice bath. Use immediately.

-

-

Diels-Alder Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add freshly distilled cyclopentadiene (66 g, 1.0 mol).

-

Slowly add vinyl acetate (86 g, 1.0 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

The reaction progress can be monitored by ¹H NMR or GC-MS.

-

-

Work-up and Purification:

-

Remove any unreacted starting materials under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a mixture of isomers.

-

Data Presentation: Influence of Temperature on Diastereoselectivity

| Reaction Temperature (°C) | Control Regime | Predominant Isomer | Typical endo:exo Ratio |

| 0 - 25 | Kinetic | endo | ~4:1 to 3:1 |

| 180 - 200 | Thermodynamic | exo | ~1:1 to 1:1.85[9] |

Strategy for High Exo Selectivity

While high-temperature Diels-Alder reactions can enrich the exo isomer, a more elegant and often higher-yielding approach involves the isomerization of a more easily accessible endo-rich mixture. Research on the analogous 5-norbornene-2-carboxylic acid esters has demonstrated that a strong base (like sodium tert-butoxide) can establish an equilibrium between the endo and exo isomers.[10][11][12][13][14] Coupling this with a subsequent kinetically selective hydrolysis of the exo ester provides a powerful route to the exo acid, which can be re-esterified if needed.[10][14] This strategy relies on the faster reaction rate of the less-hindered exo isomer in the hydrolysis step.[10][12]

Accessing Enantiopure Isomers: Enzymatic Kinetic Resolution

The Diels-Alder reaction produces a racemic mixture of the endo and exo products. To obtain enantiomerically pure this compound, a chiral separation is necessary. Enzymatic kinetic resolution (EKR) is a highly efficient and environmentally benign method for this purpose.

Mechanistic Underpinnings: The Principle of Enantioselective Catalysis

Kinetic resolution exploits the ability of a chiral catalyst—in this case, an enzyme—to differentiate between the two enantiomers of a racemic substrate.[15][16] The enzyme preferentially catalyzes the reaction of one enantiomer at a much higher rate than the other.[16] For resolving this compound, lipases are the enzymes of choice due to their broad substrate scope and high enantioselectivity.[15][17]

The process can be executed in two ways:

-

Enantioselective Hydrolysis: Starting with racemic acetate, the lipase hydrolyzes one enantiomer (e.g., the R-acetate) to its corresponding alcohol (R-alcohol), leaving the other enantiomer (S-acetate) unreacted.

-

Enantioselective Acylation: Starting with the racemic alcohol, the lipase, in an organic solvent with an acyl donor (e.g., vinyl acetate), selectively acylates one enantiomer (e.g., the R-alcohol) to its acetate (R-acetate), leaving the other (S-alcohol) unreacted.

The key to a successful resolution is to halt the reaction at approximately 50% conversion.[18] At this point, one can theoretically obtain the product and the unreacted starting material, each in 100% enantiomeric excess (ee) and 50% yield.

Caption: Workflow for enzymatic kinetic resolution via hydrolysis.

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-endo-5-Norbornen-2-yl Acetate

This protocol describes the hydrolysis of the racemic acetate.

Protocol Steps:

-

Reaction Setup:

-

To a flask, add racemic endo-5-Norbornen-2-yl acetate (10.0 g, 65.7 mmol).

-

Add 200 mL of a 0.1 M phosphate buffer solution (pH 7.0).

-

Add a lipase, for example, Lipase from Pseudomonas cepacia (Lipase PS, Amano) or immobilized Candida antarctica Lipase B (Novozym 435), typically at a loading of 10-20% by weight of the substrate.[17][19]

-

-

Enzymatic Reaction:

-

Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by chiral GC or HPLC to determine the enantiomeric excess of the remaining acetate and the formed alcohol.

-

Stop the reaction when it reaches ~50% conversion by filtering off the enzyme.

-

-

Work-up and Separation:

-

Extract the aqueous filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting mixture of the unreacted acetate and the product alcohol can be separated by column chromatography on silica gel.

-

Data Presentation: Typical Results for Enzymatic Resolution

| Enzyme | Reaction Type | Substrate | Product | Typical ee (%) |

| Lipase PS | Hydrolysis | (R,S)-Acetate | (R)-Alcohol + (S)-Acetate | >95 |

| Novozym 435 | Hydrolysis | (R,S)-Acetate | (R)-Alcohol + (S)-Acetate | >99 |

| Novozym 435 | Acylation | (R,S)-Alcohol | (R)-Acetate + (S)-Alcohol | >99 |

Note: The specific enantiomer that reacts faster depends on the substrate and the specific lipase used, often following established models like the Kazlauskas rule.[17]

Conclusion

The stereoselective synthesis of this compound is a multi-faceted challenge that can be effectively addressed through a logical, two-stage approach. First, diastereoselectivity is controlled during the initial Diels-Alder reaction by manipulating temperature to leverage kinetic or thermodynamic control, yielding mixtures enriched in either the endo or exo isomer. Second, enantiopure isomers are accessed from these racemic mixtures through highly efficient and selective lipase-catalyzed kinetic resolution. By understanding the causal mechanisms behind these transformations—secondary orbital effects in the cycloaddition and chiral recognition in the enzymatic step—researchers can precisely tailor reaction conditions to produce the desired stereoisomer of this compound with high fidelity, enabling advancements in polymer chemistry and asymmetric synthesis.

References

- Vertex AI Search. (n.d.). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol - SciELO.

- Houk, K. N., et al. (n.d.). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC. National Institutes of Health.

- Chemistry LibreTexts. (2024). 14.5: Characteristics of the Diels-Alder Reaction.

- Fülöp, F., et al. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed.

- Stephenson, L. M., Smith, D. E., & Current, S. P. (n.d.). Endo preference in the Diels-Alder cycloaddition of butadiene and maleic anhydride. The Journal of Organic Chemistry - ACS Publications.

- Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry.

- ResearchGate. (n.d.). Diels‐Alder reaction of cyclopentadiene (1) and dienophiles 6–7.

- Contente, M. L., et al. (n.d.). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI.

- Sciforum. (n.d.). Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube.

- Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry.

- Weissfloch, A., et al. (n.d.). Enantioselective kinetic resolution of racemic acetyl and butyryl esters of isoborneol (1), borneol (2), and fenchol (3) employing esterases. ResearchGate.

- chemconnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride.

- Ashenhurst, J. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry.

- Cativiela, C., et al. (n.d.). Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar.

- Sigma-Aldrich. (n.d.). This compound, mixture of endo and exo 98 6143-29-9.

- El-Faham, A., et al. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR.

- Kanao, M., Otake, A., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar.

- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing.

- Forni, A., et al. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.

- Wang, Y., et al. (n.d.). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation.

- Kanao, M., Otake, A., Tsuchiya, K., & Ogino, K. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scirp.org.

- ResearchGate. (2016). (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis.

- Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis.

- PubChem. (n.d.). (r)-(+)-Endo-2-norbornyl acetate.

- de Miranda, A. S., et al. (n.d.). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI.

- Sigma-Aldrich. (n.d.). This compound, mixture of endo and exo.

- Girolami, G. S., et al. (2019). Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst. PubMed.

- Curran, D. P. (2002). New developments in chemical library synthesis. Norbornenyl tags for use in phase-switching, sequestration, capture-release and soluble support applications. PubMed.

- ResearchGate. (2025). Synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization | Request PDF.

- Santa Cruz Biotechnology. (n.d.). This compound, mixture of endo and exo | CAS 6143-29-9 | SCBT.

- Wang, C., et al. (n.d.). Asymmetric synthesis of flavanols via Cu-catalyzed kinetic resolution of chromenes and their anti-inflammatory activity - PMC. National Institutes of Health.

Sources

- 1. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]

- 2. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New developments in chemical library synthesis. Norbornenyl tags for use in phase-switching, sequestration, capture-release and soluble support applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemconnections.org [chemconnections.org]

- 8. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. [PDF] Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis | Semantic Scholar [semanticscholar.org]

- 12. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. mdpi.com [mdpi.com]

- 17. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Diels-Alder Reaction Mechanism for the Synthesis of 5-Norbornen-2-yl Acetate

Introduction

Discovered nearly a century ago, the Diels-Alder reaction remains a cornerstone of modern organic synthesis, celebrated for its efficiency and stereochemical control in the formation of six-membered rings.[1][2] This powerful [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile to construct complex cyclic architectures, often with multiple stereocenters, in a single step.[3] Its profound impact is evident in its widespread application, from the synthesis of natural products to the development of novel materials.[1][4][5] This guide provides an in-depth exploration of the Diels-Alder reaction through the specific synthesis of 5-Norbornen-2-yl acetate, a valuable monomer and synthetic intermediate. We will dissect the underlying mechanistic principles, delve into the subtleties of stereoselectivity, and provide a comprehensive experimental framework for its synthesis and characterization.

The Core Mechanism: A Frontier Molecular Orbital Perspective

The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of intermediates.[3] The concerted nature of this mechanism, where bond-breaking and bond-forming occur simultaneously, is elegantly explained by Frontier Molecular Orbital (FMO) theory.[6][7] FMO theory posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the synthesis of this compound, the reactants are cyclopentadiene (the diene) and vinyl acetate (the dienophile). The reaction is typically a "normal" electron-demand Diels-Alder reaction, where the HOMO of the electron-rich diene interacts with the LUMO of the electron-deficient dienophile.[8]

Key Mechanistic Insights:

-

Concerted Nature: Experimental and computational evidence strongly supports a concerted, albeit potentially asynchronous, mechanism for the Diels-Alder reaction.[6] This means that while the two new sigma bonds are formed in a single step, they may not form at exactly the same rate.

-

Stereospecificity: The concerted mechanism dictates that the stereochemistry of the reactants is retained in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene ring, and a trans-dienophile will result in a trans-substituted product.[6]

-

Role of Reactant Conformation: For the reaction to occur, the diene must adopt an s-cis conformation. Cyclic dienes like cyclopentadiene are locked in this reactive conformation, making them particularly reactive in Diels-Alder reactions.[8][9]

Visualizing the Orbital Interactions

The following diagram illustrates the favorable HOMO-LUMO interaction in the Diels-Alder reaction between cyclopentadiene and vinyl acetate. The constructive overlap between the terminal lobes of the diene's HOMO and the dienophile's LUMO facilitates the formation of the new sigma bonds.

Caption: Reaction coordinate diagram for endo/exo selectivity.

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Dicyclopentadiene | 132.21 | 0.98 | 10 mL | ~0.074 |

| Vinyl Acetate | 86.09 | 0.934 | 15 mL | ~0.163 |

| Toluene | 92.14 | 0.867 | 50 mL | - |

Step-by-Step Procedure

-

Preparation of Cyclopentadiene: Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer via a retro-Diels-Alder reaction prior to use. [10][11] * Set up a fractional distillation apparatus.

-

Gently heat 10 mL of dicyclopentadiene in the distilling flask.

-

Collect the cyclopentadiene monomer, which has a boiling point of 41-42 °C. It is crucial to use the freshly distilled cyclopentadiene immediately as it will readily dimerize. [11]

-

-

Diels-Alder Reaction:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 15 mL of vinyl acetate in 50 mL of toluene.

-

Slowly add the freshly distilled cyclopentadiene to the vinyl acetate solution with stirring.

-

Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene and any unreacted starting materials under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of endo and exo isomers of this compound, can be purified by vacuum distillation. The boiling point is approximately 73-76 °C at 14 mmHg.

-

Visualizing the Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Confirmation of the product structure and determination of the endo/exo ratio is typically achieved through spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the vinyl protons of the norbornene ring system (typically around 6.0-6.2 ppm) and the acetate methyl group (around 2.0 ppm). The signals for the protons on the bicyclic framework will be complex due to spin-spin coupling. The ratio of the endo and exo isomers can be determined by integrating the distinct signals for each isomer. [12][13]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the olefinic carbons, the carbonyl carbon of the acetate group, and the various sp³-hybridized carbons of the norbornene skeleton. [14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1735-1750 cm⁻¹) and a C=C stretch for the double bond in the norbornene ring (around 1630-1680 cm⁻¹).

Conclusion

The Diels-Alder synthesis of this compound serves as an excellent case study to illustrate the power and elegance of this cycloaddition reaction. Through the lens of Frontier Molecular Orbital theory, we can rationalize the concerted mechanism and the observed stereoselectivity. The preference for the endo product under kinetic control is a classic example of the influence of secondary orbital interactions in the transition state. A thorough understanding of these principles is paramount for researchers and scientists in drug development and materials science, enabling the rational design of complex molecular architectures with precise stereochemical control.

References

-

University of California, Santa Barbara. (n.d.). Molecular Orbitals in the Diels-Alder Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 4). 9.6: Stereochemistry of Cycloadditions. Retrieved from [Link]

-

Wikipedia. (2024, November 28). Frontier molecular orbital theory. Retrieved from [Link]

-

Rana, A., Mishra, A., & Awasthi, S. K. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4683-4716. Retrieved from [Link]

-

Rana, A., Mishra, A., & Awasthi, S. K. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(7), 4683-4716. Retrieved from [Link]

-

Jakubec, P. (2010, January 8). Mechanism and FMO Analysis of the Diels-Alder Reaction. YouTube. Retrieved from [Link]

-

Stereoelectronics. (2021, March 12). Diels-Alder cycloaddition. Retrieved from [Link]

-

Azevedo, C. M. G., & Afonso, C. A. M. (2018). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 23(12), 3231. Retrieved from [Link]

-

Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder reaction in total synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. Retrieved from [Link]

-

Hu, Y., & Bouzbib, S. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews, 50(17), 9516-9553. Retrieved from [Link]

-

Chemconnections. (n.d.). Endo- vs. Exo-Selectivity in Diels-Alder Reactions of Maleic Anhydride. Retrieved from [Link]

-

ResearchGate. (2014). Polymerization of 5-norbornene-2-methyl acetate catalyzed by air-stable cationic (η 3-substituted allyl) palladium complexes of N-heterocyclic carbene. Retrieved from [Link]

-

Wikipedia. (2024, November 28). Diels–Alder reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

-

Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-30. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound (endo- and exo- mixture) 96.0+%. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

-

ResearchGate. (2018). The prototypical Diels-Alder reaction of the dienophile methyl vinyl ketone 2 with cyclopentadiene 3, catalyzed by Schreiner's catalyst 1, leads to the endo product 4. Retrieved from [Link]

-

Michigan State University. (n.d.). The Diels-Alder Reaction. Retrieved from [Link]

-

JoVE. (2022, September 27). Simple & Efficient: Catalytic Insertion Polymerization: Functional Norbornenes l Protocol Preview. YouTube. Retrieved from [Link]

-

Semantic Scholar. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Retrieved from [Link]

-

ResearchGate. (2007). 2D NMR characterisation of 5-norbornene-2-nonaneacidethylester and 5-norbornene-2-hexane. Retrieved from [Link]

-

ResearchGate. (2019). IR (A) and ¹H NMR (B) spectroscopy of the polynorbornene (TMS: tetramethylsilane). Retrieved from [Link]

Sources

- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. [PDF] The Diels--Alder reaction in total synthesis. | Semantic Scholar [semanticscholar.org]

- 5. Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]

- 7. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Chemical Reactivity [www2.chemistry.msu.edu]

- 11. The Diels-Alder Reaction [cs.gordon.edu]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-NORBORNENE-2,3-DIMETHANOL(85-39-2) 13C NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis Kinetics of 5-Norbornen-2-yl Acetate

Introduction: The Significance of Stereochemistry in Reactivity

In the realm of drug development and materials science, understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity is paramount. The bicyclic system of 5-norbornen-2-yl acetate serves as a classic model for investigating fundamental principles of reaction kinetics and mechanisms, particularly the profound influence of stereochemistry on reaction rates. This guide provides an in-depth exploration of the hydrolysis kinetics of the exo and endo isomers of this compound, offering a robust theoretical framework and practical experimental protocols for researchers and scientists.

The study of this specific hydrolysis is not merely an academic exercise; it provides critical insights into concepts such as neighboring group participation, the formation of non-classical carbocations, and steric effects. These principles are directly applicable to the design of more effective therapeutic agents and advanced materials, where subtle changes in stereoisomerism can lead to dramatic differences in biological activity or material properties. This guide will dissect the causality behind the observed kinetic disparities between the exo and endo isomers, providing a comprehensive understanding of the underlying physical organic chemistry.

Part 1: Mechanistic Insights into the Hydrolysis of this compound

The hydrolysis of this compound can proceed through either acid-catalyzed or base-catalyzed pathways. For the purpose of elucidating the profound stereoelectronic effects, we will focus on the solvolysis under neutral or acidic conditions, which proceeds via a carbocationic intermediate. The most striking feature of this reaction is the dramatic difference in the rate of hydrolysis between the exo and endo isomers.

The Exo Isomer: A Tale of Two Participating Neighbors

The hydrolysis of exo-5-norbornen-2-yl acetate is significantly faster than that of its endo counterpart. This rate enhancement is attributed to two key instances of neighboring group participation (NGP) , also known as anchimeric assistance.[1][2]

-

Sigma (σ) Bond Participation and the Non-Classical Carbocation: The C1-C6 sigma bond is perfectly positioned anti-periplanar to the departing acetate group in the exo isomer. This alignment allows the σ-electrons to participate in the ionization step, leading to the formation of a stabilized, non-classical carbocation.[3] This bridged intermediate delocalizes the positive charge over C1, C2, and C6, significantly lowering the activation energy for its formation.[3]

-

Pi (π) Bond Participation: The π-electrons of the C5-C6 double bond can also participate in stabilizing the developing positive charge at C2. This through-space interaction further delocalizes the charge, providing an additional driving force for the ionization of the exo-acetate. The participation of a neighboring double bond in accelerating solvolysis reactions is a well-documented phenomenon.[4][5] A classic example is the acetolysis of anti-7-norbornenyl tosylate, which is 10¹¹ times faster than its saturated analog, demonstrating the powerful anchimeric assistance provided by a strategically located π-system.[6][7]

The Endo Isomer: Steric Hindrance and Lack of Participation

In stark contrast, the hydrolysis of endo-5-norbornen-2-yl acetate is significantly slower. The key reasons for this are:

-

Lack of Sigma Bond Participation: The C1-C6 sigma bond is not in the correct anti-periplanar orientation to assist in the departure of the endo-acetate group.

-

Steric Hindrance: The bicyclic structure of the norbornene framework sterically hinders the approach of the solvent from the back side, making a direct SN2-type displacement difficult. Furthermore, the departure of the leaving group and subsequent solvent attack from the exo face is also sterically encumbered.

The hydrolysis of the endo isomer, therefore, proceeds through a less stable, more classical secondary carbocation, resulting in a much higher activation energy and a consequently slower reaction rate.

Part 2: Experimental Design for Kinetic Analysis

A robust experimental design is crucial for obtaining reliable kinetic data. The following sections detail the necessary steps, from the synthesis of the individual isomers to the methods for monitoring the reaction progress.

Synthesis and Separation of Exo and Endo Isomers

The starting material for kinetic studies is typically a mixture of endo and exo isomers of this compound, which can be synthesized via the Diels-Alder reaction of cyclopentadiene and vinyl acetate.[8][9]

-

Diels-Alder Reaction: Cyclopentadiene (freshly cracked from its dimer) is reacted with vinyl acetate. This reaction typically yields a mixture of isomers, with the endo isomer often being the major product under kinetic control.

-

Isomer Separation: The separation of the exo and endo isomers can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[10]

-

Purity Analysis: The purity of the separated isomers should be confirmed using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H-NMR is particularly useful for distinguishing between the isomers based on the chemical shifts and coupling constants of the protons at C2 and C3.[11][12]

Experimental Protocol for Kinetic Measurements

The hydrolysis of this compound can be monitored by measuring the rate of disappearance of the ester or the rate of appearance of the acetic acid product. A titrimetric method is a classic and reliable approach.[13]

Materials and Reagents:

-

Pure exo-5-norbornen-2-yl acetate

-

Pure endo-5-norbornen-2-yl acetate

-

Acetone (reagent grade)

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

-

Phenolphthalein indicator

-

Ice bath

-

Constant temperature water bath

-

Pipettes, burettes, and conical flasks

Step-by-Step Procedure:

-

Reaction Setup: Prepare a solution of the acetate isomer (e.g., 0.1 M) in a suitable solvent system, such as a mixture of acetone and water, to ensure homogeneity.

-

Temperature Equilibration: Place the reaction flask in a constant temperature water bath set to the desired temperature (e.g., 25°C, 35°C, 45°C) and allow it to equilibrate.

-

Initiation of Reaction: Once the temperature is stable, initiate the hydrolysis. For acid-catalyzed hydrolysis, a known concentration of a strong acid (e.g., HCl) would be included in the aqueous component. For this guide, we will consider the solvolysis in a neutral aqueous acetone mixture.

-

Sampling: At regular time intervals (e.g., every 10-15 minutes), withdraw a known volume (aliquot) of the reaction mixture using a pipette.

-

Quenching: Immediately transfer the aliquot to a conical flask containing ice-cold deionized water. This will effectively stop the reaction by rapidly lowering the temperature.

-

Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.[14]

-

"Infinity" Reading: To determine the concentration of acetic acid at the completion of the reaction (the "infinity" reading), heat a separate aliquot of the reaction mixture in a sealed tube at a higher temperature (e.g., 70°C) for several hours to drive the reaction to completion. Then, cool and titrate this sample as before.[13]

-

Repeat for the other isomer: Carry out the same procedure for the other isomer under identical conditions.

Part 3: Data Analysis and Interpretation

The hydrolysis of an ester in the presence of a large excess of water follows pseudo-first-order kinetics. The rate constant (k) can be determined graphically.

Calculations:

The concentration of the ester at any time t is proportional to (V∞ - Vt), where V∞ is the volume of NaOH used for the "infinity" titration and Vt is the volume of NaOH used at time t. The initial concentration of the ester is proportional to (V∞ - V0), where V0 is the initial titration volume (which should be close to zero if no acid catalyst is used).

The integrated rate law for a first-order reaction is:

ln([A]t) = -kt + ln([A]0)

In terms of the titration volumes:

ln(V∞ - Vt) = -kt + ln(V∞ - V0)

A plot of ln(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k.

Expected Results and Interpretation:

The data will unequivocally show that the rate constant for the hydrolysis of the exo isomer is significantly larger than that of the endo isomer.

| Isomer | Relative Rate of Hydrolysis | Primary Reason for Observed Rate |

| Exo-5-norbornen-2-yl acetate | Fast | Anchimeric assistance from the C1-C6 σ-bond and the C5-C6 π-bond, leading to a stabilized non-classical carbocation intermediate. |

| Endo-5-norbornen-2-yl acetate | Slow | Lack of anchimeric assistance and steric hindrance, proceeding through a less stable classical carbocation. |

By conducting the experiment at different temperatures, the activation energy (Ea) for the hydrolysis of each isomer can be determined using the Arrhenius equation:

ln(k) = -Ea/R(1/T) + ln(A)

A plot of ln(k) versus 1/T will have a slope of -Ea/R, where R is the gas constant. The activation energy for the exo isomer is expected to be substantially lower than that for the endo isomer, providing quantitative support for the mechanistic discussion.

Conclusion

The study of the hydrolysis kinetics of this compound offers a compelling demonstration of how stereochemical nuances dictate reaction pathways and rates. The pronounced rate enhancement of the exo isomer is a direct consequence of neighboring group participation from both sigma and pi bonds, leading to a stabilized non-classical carbocation. Conversely, the sluggish reactivity of the endo isomer highlights the energetic cost of forming a less stable, classical carbocation in a sterically congested environment.

The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to quantitatively investigate these phenomena. The insights gained from such studies are fundamental to the broader fields of organic chemistry, drug discovery, and materials science, where the control of reactivity through stereochemical design is a central tenet.

References

-

eGyanKosh. (n.d.). TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). 4.3: Kinetics. Retrieved from [Link]

- Gassman, P. G., & Fentiman, A. F. (1970). Solvolysis Reactions of 7-Norbornenyl and Related Systems. Substituent Effects as a Diagnostic Probe for Participation. Journal of the American Chemical Society, 92(8), 2549–2551.

-

Scribd. (n.d.). C-C Single Bond as Neighbouring Group Examples (1). Retrieved from [Link]

-

Wikipedia. (2023, November 28). Neighbouring group participation. Retrieved from [Link]

- Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 2, 26-32.

-

Chegg. (n.d.). Solved: The rate of solvolysis of anti-7-norbornenyl tosylate. Retrieved from [Link]

- Tanida, H., Tsuji, T., & Ikegami, S. (1967). Solvolysis reactions of 7-norbornenyl and related systems. Substituent effects as a diagnostic probe for participation. Journal of the American Chemical Society, 89(11), 2928-2930.

-

Press to Chemistry. (2020, July 21). Sigma participation in Norbornyl system: carbocation stability [Video]. YouTube. Retrieved from [Link]

-

IV SEMMESTER. (n.d.). Retrieved from [Link]

- Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 080-087.

-

CORE. (n.d.). Physical Organic Studies of Substituted Norbornyl Systems: Aspects of Mechanisms and Chirality. Retrieved from [Link]

-

Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scientific Research Publishing. Retrieved from [Link]

-

Kanao, M., et al. (2016). (PDF) Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]

-

Chemistry with Dr. G. (2020, September 24). Kinetic study of Ester hydrolysis [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Anchimeric Assistance. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 30.5: Anchimeric Assistance by Other Neighboring Groups. Retrieved from [Link]

-

SFU Summit. (2020, October 26). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. Retrieved from [Link]

-

Pure. (2015, May 2). Neighbouring group participation in bicyclic systems. Retrieved from [Link]

-

Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

- Garavelli, C. B. (1971). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 46(4), 135-136.

-

ResearchGate. (n.d.). Stacked plot of the 1 H NMR spectra of 1ex and 1en isomers of.... Retrieved from [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants. Retrieved from [Link]

- Goering, H. L., & Loken, H. Y. (1952). 7r-Electron Participation in the Acetolysis of /3-(syn-7-Norbornenyl) ethyl p-Bromobenzenesulfonate1. Journal of the American Chemical Society, 74(15), 3856–3859.

-

SIELC Technologies. (n.d.). Separation of 5-Vinyl-2-norbornene on Newcrom R1 HPLC column. Retrieved from [Link]

- Vu, T. D., Seidel-Morgenstern, A., Grüner, S., & Kienle, A. (2007). Analysis of Ester Hydrolysis Reactions in a Chromatographic Reactor Using Equilibrium Theory and a Rate Model. Industrial & Engineering Chemistry Research, 46(15), 5164–5175.

-

Request PDF. (n.d.). Polymerization of 5-norbornene-2-methyl acetate catalyzed by air-stable cationic (η 3-substituted allyl) palladium complexes of N-heterocyclic carbene. Retrieved from [Link]

- Gassman, P. G., & Marshall, J. L. (1966). The Synthesis and Solvolysis of 7-Ketonorbornyl Tosylates 1. Journal of the American Chemical Society, 88(12), 2822–2830.

-

ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

-

White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]

-

EPA NEPS. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

-

Modgraph. (n.d.). Substituent Chemical Shifts in NMR - 3+-Carbonitrile SCS in Rigid Molecules. Retrieved from [Link]

- Google Patents. (n.d.). US7700802B2 - Method of separating stereoisomers of dicarboxylic acid having norbornene or norbornane structure, or derivative thereof.

Sources

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. datapdf.com [datapdf.com]

- 7. Solved The rate of solvolysis of anti-7-norbornenyl tosylate | Chegg.com [chegg.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scirp.org [scirp.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. summit.sfu.ca [summit.sfu.ca]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nitt.edu [nitt.edu]

reactivity of the double bond in 5-Norbornen-2-yl acetate

An In-Depth Technical Guide to the Reactivity of the Double Bond in 5-Norbornen-2-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bicyclic molecule whose strained double bond exhibits unique and complex reactivity. This guide provides a detailed exploration of the electronic and steric factors governing the chemical behavior of this functional group. We will dissect the mechanistic underpinnings of its reactions, with a particular focus on electrophilic additions, the critical role of neighboring group participation by the acetate moiety, and the propensity for Wagner-Meerwein skeletal rearrangements. This document serves as a technical resource, elucidating the causality behind stereochemical outcomes and providing actionable experimental protocols for synthetic applications.

Introduction: The Strained World of Norbornene

The norbornene framework, a bicyclo[2.2.1]heptene system, is a cornerstone of mechanistic and synthetic organic chemistry. The molecule this compound, which exists as a mixture of endo and exo isomers, features a double bond held within this rigid, strained structure.[1][2][3][4] This inherent ring strain imparts significant reactivity to the π-system, making it a versatile substrate for a variety of chemical transformations.[5] Unlike simple acyclic alkenes, the reactivity of the norbornene double bond is profoundly influenced by its three-dimensional geometry, leading to high levels of stereoselectivity and a susceptibility to fascinating molecular rearrangements. This guide will explore these intricacies, providing the foundational knowledge required to predict and control the outcomes of its reactions.

The Electronic and Steric Landscape

The unique reactivity of this compound is not merely a property of the double bond itself, but an emergent quality of the entire molecular architecture.

Ring Strain and Pyramidalization

The geometry of the bicyclic system forces the carbons of the double bond to deviate from ideal sp² planarity. This pyramidalization increases the p-orbital character of the π-bond, raising its energy and making it a more reactive, higher-energy nucleophile compared to unstrained alkenes.

Stereoelectronic Effects: The Favored Exo Attack

Reagents approaching the norbornene double bond encounter two distinct faces: the exo face and the endo face. The C7 methylene bridge sterically shields the endo face, creating a significant kinetic barrier. Consequently, electrophilic attack occurs almost exclusively from the less hindered exo face. This pronounced stereoselectivity is a defining characteristic of norbornene chemistry.

Caption: Preferential exo attack on the norbornene double bond.

Key Reaction Classes at the Double Bond

The strained π-bond of this compound is susceptible to a range of addition reactions. The specific outcome is highly dependent on the reagents and reaction conditions.

Electrophilic Addition with Carbocation Rearrangement: Acid-Catalyzed Hydration

The acid-catalyzed addition of water is a classic example that highlights the potential for skeletal rearrangements in the norbornyl system.[5]

Mechanism:

-

Protonation: An acid catalyst (e.g., H₂SO₄) protonates the double bond from the exo face, generating a secondary carbocation at C-2.[6][7]

-

Wagner-Meerwein Rearrangement: The initial secondary carbocation is unstable. A[8][9]-shift of the C1-C6 bond to C2 occurs.[8][9][10] This relieves ring strain and forms a more stable, delocalized non-classical carbocation (or a rapidly equilibrating pair of classical cations).

-

Nucleophilic Attack: Water, acting as a nucleophile, attacks the rearranged carbocation, again, predominantly from the less hindered exo face.

-

Deprotonation: A final deprotonation step yields the rearranged alcohol product.

Caption: Oxymercuration proceeds via a stable mercurinium ion.

Polymerization Reactions

The strained double bond makes this compound a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. [1][3][5][11]These reactions, often catalyzed by transition metal complexes, proceed by cleaving the double bond to form high molecular weight polymers with the acetate functionality preserved as a pendant group. [1][2]

The Decisive Role of the Acetate: Neighboring Group Participation

The 2-acetoxy substituent is not a passive spectator. Under conditions that favor carbocation formation, it can actively participate in the reaction, a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance. [12][13] Mechanism of NGP: When a positive charge develops on an adjacent carbon, the lone pair electrons on one of the acetate's oxygen atoms can attack intramolecularly. This forms a stable, five-membered dioxolenium ion intermediate. [14][15]This participation has two profound consequences:

-

Rate Enhancement: The intramolecular reaction is kinetically favorable, often leading to a significant increase in the reaction rate compared to analogous systems without a participating group. [13]2. Stereochemical Control: The formation of the cyclic intermediate shields one face of the molecule. The subsequent nucleophilic attack can only occur from the opposite face, leading to products with a defined stereochemistry (net retention).

Caption: Stabilization of a carbocation via NGP from the acetate group.

Data Summary: Electrophilic Addition Outcomes

The choice of reagent dictates the reaction pathway and final product structure.

| Reaction | Reagents | Key Intermediate | Rearrangement? | Stereochemistry | Major Product |

| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | Secondary Carbocation | Yes (Wagner-Meerwein) | Racemic mixture of exo-alcohols | Rearranged alcohol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium Ion | No | Anti-addition | Exo-alcohol (unrearranged) |

| Halogenation | Br₂ in CCl₄ | Bromonium Ion | No | Anti-addition | Exo, anti-dibromide |

Experimental Protocol: Oxymercuration-Demercuration of this compound

This protocol provides a reliable method for the synthesis of unrearranged 5-norbornen-2-ol, which can be re-acetylated if desired.

Objective: To hydrate the double bond of this compound according to Markovnikov's rule without inducing skeletal rearrangement.

Materials:

-

This compound (mixture of endo/exo)

-

Mercuric acetate, Hg(OAc)₂

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

3 M Sodium hydroxide (NaOH) solution

-

0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

-

Diethyl ether

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Oxymercuration Step: a. In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve mercuric acetate (1.0 eq) in a 1:1 mixture of deionized water and THF. b. To this stirring solution, add this compound (1.0 eq) dropwise at room temperature. c. Stir the resulting pale yellow solution for 1-2 hours at room temperature. Completion of this step can be monitored by TLC (disappearance of starting material).

-

Demercuration Step: a. Cool the reaction flask in an ice bath. b. Add 3 M NaOH solution (equivalent volume to the water used in step 1a). c. Slowly add a solution of 0.5 M NaBH₄ in 3 M NaOH (1.1 eq) from a dropping funnel. A black precipitate of elemental mercury will form immediately. d. After the addition is complete, remove the ice bath and stir the mixture for an additional 1-2 hours at room temperature.

-

Workup and Isolation: a. Decant the supernatant liquid away from the mercury precipitate. b. Transfer the liquid to a separatory funnel and extract three times with diethyl ether. c. Combine the organic extracts and wash sequentially with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: a. The resulting crude alcohol can be purified by column chromatography on silica gel to yield the desired product.

Conclusion

The reactivity of the double bond in this compound is a rich interplay of ring strain, stereoelectronics, and the influence of its substituent. While the strained π-bond is primed for electrophilic attack, the outcome is not straightforward. The rigid bicyclic framework favors exo attack and provides a perfect scaffold for the classic Wagner-Meerwein rearrangement when carbocation intermediates are formed. However, this rearrangement can be suppressed through reactions that proceed via bridged intermediates, such as the mercurinium ion in oxymercuration. Furthermore, the acetate group itself can act as an internal nucleophile, participating in the reaction to control stereochemistry and enhance reaction rates. A thorough understanding of these competing and cooperating mechanistic pathways is essential for any scientist seeking to harness the synthetic potential of this versatile molecule.

References

-

Wikipedia. Wagner–Meerwein rearrangement. [Link]

-

Grokipedia. Wagner–Meerwein rearrangement. [Link]

-

Collins, C. J., & Bonner, W. A. (1955). Molecular Rearrangements. III. The Mechanism of the Wagner-Meerwein Rearrangement in the 1,2,2-Triphenylethyl System. Journal of the American Chemical Society. [Link]

-

Bennett, C. S., & Schepartz, A. (2020). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. PMC - NIH. [Link]

-

PubMed. Using Neighboring-Group Participation for Acyclic Stereocontrol in Diastereoselective Substitution Reactions of Acetals. [Link]

-

Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Semantic Scholar. [Link]

-

Kanao, M., et al. (2012). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. Scirp.org. [Link]

-

Chemistry LibreTexts. 3.2: Neighboring Group Participation. [Link]

-

L.S.College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. [Link]

-

J&K Scientific LLC. Wagner-Meerwein Rearrangement. [Link]

-

Wikipedia. Neighbouring group participation. [Link]

-

Miljković, M., & Gligorijević, M. (1997). Neighboring-Group Participation Involving the Oxygen Atom of the O,O- or O,N- Acetal Functional Groups. Journal of the Serbian Chemical Society. [Link]

-

ResearchGate. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. [Link]

-

Wikipedia. Oxymercuration reaction. [Link]

-

Chemistry Steps. Oxymercuration-Demercuration. [Link]

-

YouTube. (2018). 23.03 Acid-catalyzed Hydration. [Link]

-

chemeurope.com. Norbornene. [Link]

-

Master Organic Chemistry. (2023). Oxymercuration Demercuration of Alkenes. [Link]

-

YouTube. (2019). How to do Oxymercuration-Demercuration reaction - Alkene Reaction - Organic Chemistry. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 6143-29-9). [Link]

-

ResearchGate. Addition polymerization of norbornene, 5-vinyl-2-norbornene and 2-methoxycarbonyl-5-norbornene with a catalyst based on a palladium(0) precursor complex. [Link]

-

Chemistry LibreTexts. 9.4: Hydration- Acid Catalyzed Addition of Water. [Link]

-

YouTube. (2018). 8.3a Hydration Acid Catalyzed Hydration. [Link]

-

Chemistry LibreTexts. Addition by Electrophilic Reagents. [Link]

-

Chemistry LibreTexts. 14.2: Electrophilic Addition to Alkenes. [Link]

-

YouTube. (2018). Oxymercuration Demercuration Reaction Mechanism. [Link]

-

Chemistry LibreTexts. 1.27: Electrophilic Additions. [Link]

-

YouTube. (2023). Endo and Exo Products in Diels Alder Reactions. [Link]

Sources

- 1. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]

- 2. This compound | 6143-29-9 [chemicalbook.com]

- 3. This compound, mixture of endo and exo 98 6143-29-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Norbornene [chemeurope.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 14. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Using Neighboring-Group Participation for Acyclic Stereocontrol in Diastereoselective Substitution Reactions of Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 5-Norbornen-2-yl Acetate Isomers

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the endo and exo isomers of 5-norbornen-2-yl acetate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles governing the relative stabilities of these diastereomers. We present both experimental and computational methodologies for the determination of thermodynamic parameters, underpinned by a detailed exploration of the structural factors influencing isomer preference. This guide offers practical, step-by-step protocols and theoretical insights to facilitate a deeper understanding and application of these principles in synthetic and medicinal chemistry.

Introduction: The Significance of Stereoisomerism in Norbornene Scaffolds

The rigid, bicyclic framework of norbornene and its derivatives is a cornerstone in the synthesis of complex organic molecules, polymers, and pharmacologically active compounds. The stereochemical orientation of substituents on this scaffold, designated as endo or exo, profoundly influences the molecule's physical, chemical, and biological properties. In the context of this compound, the relative thermodynamic stability of the endo and exo isomers is a critical parameter that dictates their equilibrium distribution and can impact reaction outcomes and the ultimate utility of these isomers as synthetic intermediates.